
N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide, also known as NSC745887, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide has been investigated for its potential applications in anticancer research, particularly through its analogs and derivatives. Mafosfamide, a cyclophosphamide analog that spontaneously degrades to 4-hydroxy-cyclophosphamide, has shown promising results in preclinical investigations and clinical trials for various cancer types. It has been identified as an attractive agent for regional cancer therapy due to its good tolerability and efficacy in patients with neoplastic meningitis resulting from leukemia, lymphoma, and solid tumors (Mazur et al., 2012).
Environmental Applications
The compound has also been implicated in studies focusing on the degradation of environmental pollutants. Advanced oxidation processes (AOPs), which have been used to treat recalcitrant compounds like acetaminophen from aqueous media, lead to the generation of various by-products. These processes involve the application of redox mediators and enzymatic treatments to enhance the degradation efficiency of pollutants, demonstrating the compound's relevance in environmental cleanup efforts (Qutob et al., 2022).
Neurotoxicity and Pharmacological Effects
Moreover, research on the neurotoxicity and pharmacological effects of related compounds, such as 25I-NBOMe, reveals the importance of structural analogs of N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide in understanding the mechanisms underlying their neurotoxic and hallucinogenic effects. These studies contribute to a broader understanding of public health risks associated with novel psychoactive substances (Kamińska et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-18(15-5-2-1-3-6-15)14-20-19(23)16-7-4-8-17(13-16)27(24,25)21-9-11-26-12-10-21/h1-8,13,18,22H,9-12,14H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXRPDXBKFFMMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)

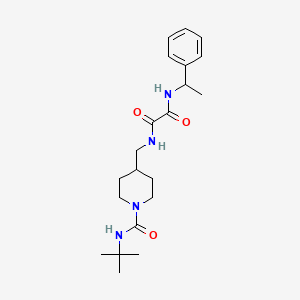

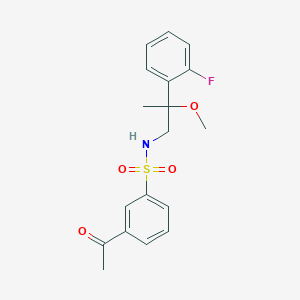
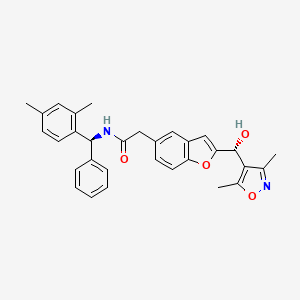
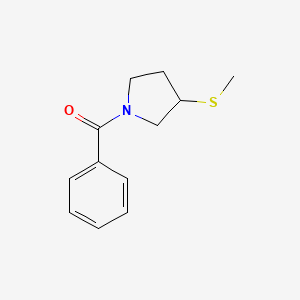
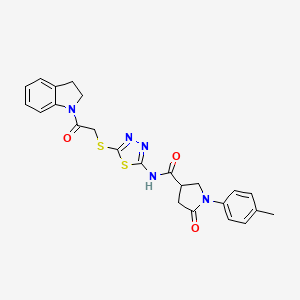

![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)

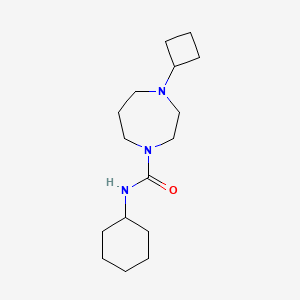
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/no-structure.png)
![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)